molecular formula C6H15NS B6588312 methyl[3-(methylsulfanyl)butan-2-yl]amine CAS No. 1344058-38-3

methyl[3-(methylsulfanyl)butan-2-yl]amine

Cat. No.: B6588312
CAS No.: 1344058-38-3
M. Wt: 133.3
InChI Key:
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Description

Methyl[3-(methylsulfanyl)butan-2-yl]amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butan-2-ylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[3-(methylsulfanyl)butan-2-yl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a methylsulfanyl-substituted alkyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(methylsulfanyl)butan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The methylsulfanyl group can also influence the compound’s reactivity and interactions with enzymes and receptors, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl[4-(methylsulfanyl)butan-2-yl]amine
  • Methyl[2-(methylsulfanyl)butan-2-yl]amine
  • Methyl[3-(ethylsulfanyl)butan-2-yl]amine

Uniqueness

Methyl[3-(methylsulfanyl)butan-2-yl]amine is unique due to the specific positioning of the methylsulfanyl group on the butan-2-ylamine structure. This positioning can influence the compound’s chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

1344058-38-3

Molecular Formula

C6H15NS

Molecular Weight

133.3

Purity

95

Origin of Product

United States

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